molecular formula C10H12N2 B1265451 2-(Dimethylamino)-2-phenylacetonitrile CAS No. 827-36-1

2-(Dimethylamino)-2-phenylacetonitrile

Cat. No. B1265451
CAS RN: 827-36-1
M. Wt: 160.22 g/mol
InChI Key: PAGHXXKYFBGJEH-UHFFFAOYSA-N
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Description

DMAEMA is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .


Synthesis Analysis

The synthesis of DMAEMA-based polymers has been reported in the literature . For example, DMAEMA was polymerized by CuBr/HMTETA-mediated ATRP in acetone at 30 °C, using ethyl bromoisobutyrate (EBiB) as an initiator .


Molecular Structure Analysis

The molecular structure of DMAEMA-based polymers has been studied using techniques such as one- and two-dimensional NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving DMAEMA-based polymers are complex and can involve multiple stages .


Physical And Chemical Properties Analysis

DMAEMA-based polymers exhibit interesting thermal properties. The thermal degradation process of PDMAEMA, a polymer derived from DMAEMA, has a two-stage character . The limit temperature for the first decomposition step was about 390°C .

Scientific Research Applications

Stimuli-Responsive Polymersomes

Polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-b-polystyrene are being studied for their potential as drug delivery systems or nanoreactors . These polymersomes respond to changes in pH and temperature, making them potentially crucial for cells under various physiological and pathological conditions .

Gene Delivery

Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .

Mucosal Drug Delivery

PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane. This property has been exploited to synthesize a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, serving as an ocular drug delivery system .

Anticancer Therapy

Thermosensitive and crosslinked PDMAEMA nanogel has been used in anticancer therapy as a drug delivery system for doxorubicin .

Co-Loading of Quercetin and DNA

An amphiphilic block copolymer modified with PDMAEMA side chains can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin, and used to form micelleplexes with DNA through electrostatic interactions .

Synthesis of Bioconjugates

2-(Dimethylamino)-2-phenylacetonitrile is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Safety And Hazards

The safety and hazards associated with DMAEMA-based polymers can vary depending on the specific compound and its usage. For example, 2-Dimethylaminoethanol, a related compound, is classified as flammable, toxic if inhaled, harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Future Directions

Research on DMAEMA-based polymers is ongoing, with potential applications in areas such as drug delivery, gene therapy, and nanoreactors . For example, pH- and temperature-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer .

properties

IUPAC Name

2-(dimethylamino)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGHXXKYFBGJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290345
Record name α-(Dimethylamino)benzeneacetonitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-phenylacetonitrile

CAS RN

827-36-1
Record name α-(Dimethylamino)benzeneacetonitrile
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Record name Acetonitrile, (dimethylamino)phenyl-
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Record name 827-36-1
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Record name α-(Dimethylamino)benzeneacetonitrile
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Record name Acetonitrile, (dimethylamino)phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(Dimethylamino)-2-phenylacetonitrile in the context of the research article?

A1: The research article highlights 2-(Dimethylamino)-2-phenylacetonitrile as a crucial intermediate in synthesizing Trimebutine. [] While the article focuses on optimizing the synthesis route for this compound and its precursor 2-Phenyl-1-butanol, it doesn't delve into the specific biological activity or applications of 2-(Dimethylamino)-2-phenylacetonitrile itself. The synthesis of this compound is presented as a stepping stone towards the final target molecule, Trimebutine.

Q2: Can you elaborate on the synthetic route used to obtain 2-(Dimethylamino)-2-phenylacetonitrile as described in the research?

A2: The research outlines a multi-step synthesis of 2-(Dimethylamino)-2-phenylacetonitrile. [] Initially, 2-phenylacetonitrile undergoes bromination with N-Bromosuccinimide (NBS) to yield 2-bromo-2-phenylacetonitrile. This intermediate is then reacted with dimethylamine, resulting in the formation of the target compound, 2-(Dimethylamino)-2-phenylacetonitrile. The researchers achieved a total yield of 59.4% for this synthesis route. [] They confirmed the structure of the synthesized compound using 1H-NMR and ESI-MS techniques. []

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